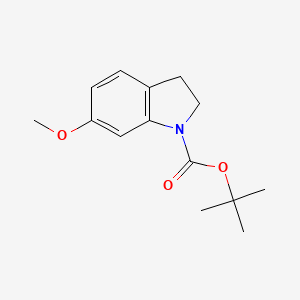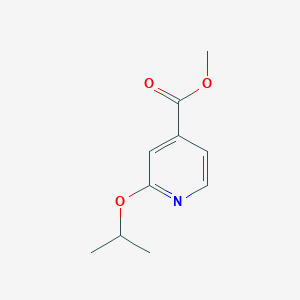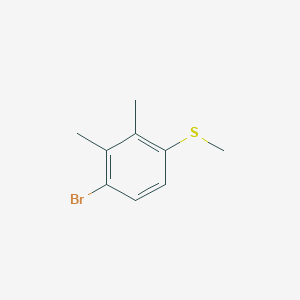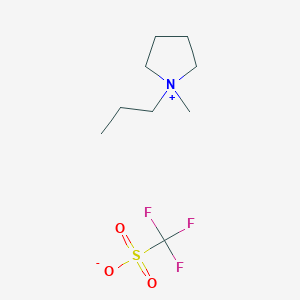![molecular formula C24H32Br2N2Ni B6320802 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide CAS No. 221287-97-4](/img/structure/B6320802.png)
2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide is a coordination compound that has garnered significant interest in the field of organometallic chemistry. This compound features a nickel(II) center coordinated by two imine ligands derived from 2,6-diethylphenylamine and butane-2,3-dione, along with two bromide ions. Its unique structure and properties make it a valuable subject of study for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with the corresponding diimine ligand. The diimine ligand is prepared by the condensation of 2,6-diethylphenylamine with butane-2,3-dione. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ligands can be substituted by other nucleophiles such as phosphines or amines.
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, modifying its coordination environment.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, amines, and other nucleophiles for substitution reactions. Redox reactions may involve oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride. Coordination reactions typically occur in the presence of additional ligands under inert conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines may yield phosphine-substituted nickel complexes, while oxidation reactions could produce nickel(III) species .
Wissenschaftliche Forschungsanwendungen
2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and cross-coupling reactions.
Material Science: The compound is studied for its potential in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Its interactions with biomolecules are explored to understand its potential biological activity and applications in medicine.
Wirkmechanismus
The mechanism of action of 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a Lewis acid, activating substrates for nucleophilic attack. The imine ligands and bromide ions play crucial roles in stabilizing the nickel center and modulating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis(2,6-diisopropylphenylimino)butane-nickel(II)-dibromide
- N,N-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine-nickel(II)-dibromide
Uniqueness
Compared to similar compounds, 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide is unique due to the presence of 2,6-diethylphenyl groups, which can influence its steric and electronic properties. These differences can affect its reactivity and stability, making it suitable for specific applications where other similar compounds may not perform as well .
Eigenschaften
IUPAC Name |
2-N,3-N-bis(2,6-diethylphenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2.2BrH.Ni/c1-7-19-13-11-14-20(8-2)23(19)25-17(5)18(6)26-24-21(9-3)15-12-16-22(24)10-4;;;/h11-16H,7-10H2,1-6H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYVQNAPRDMQH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C(C)C(=NC2=C(C=CC=C2CC)CC)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Br2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333912 |
Source


|
| Record name | 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221287-97-4 |
Source


|
| Record name | 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
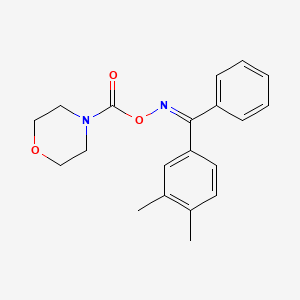
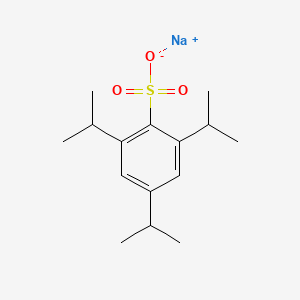

![Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320737.png)
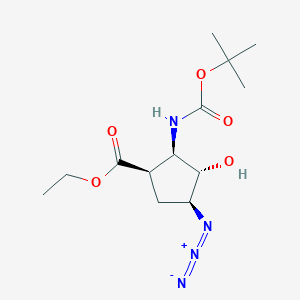
![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)
![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)
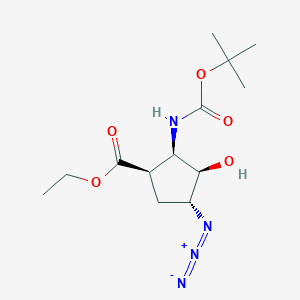
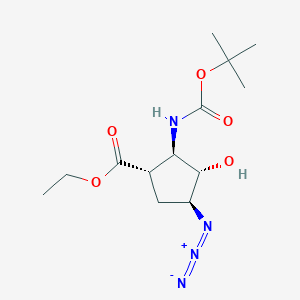
![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)
